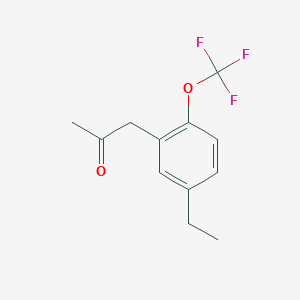

1-(5-Ethyl-2-(trifluoromethoxy)phenyl)propan-2-one

Description

1-(5-Ethyl-2-(trifluoromethoxy)phenyl)propan-2-one is a ketone derivative featuring a phenyl ring substituted with an ethyl group at the 5-position and a trifluoromethoxy group at the 2-position. Its molecular formula is C₁₂H₁₁F₃O₂, with a molar mass of 244.21 g/mol.

Properties

Molecular Formula |

C12H13F3O2 |

|---|---|

Molecular Weight |

246.22 g/mol |

IUPAC Name |

1-[5-ethyl-2-(trifluoromethoxy)phenyl]propan-2-one |

InChI |

InChI=1S/C12H13F3O2/c1-3-9-4-5-11(17-12(13,14)15)10(7-9)6-8(2)16/h4-5,7H,3,6H2,1-2H3 |

InChI Key |

SHXOGALTUOSUCP-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC(=C(C=C1)OC(F)(F)F)CC(=O)C |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-(5-Ethyl-2-(trifluoromethoxy)phenyl)propan-2-one typically involves the reaction of 5-ethyl-2-(trifluoromethoxy)benzaldehyde with a suitable ketone precursor under specific conditions. One common method involves the use of Grignard reagents, which facilitate the formation of the desired product through nucleophilic addition . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, often utilizing catalytic processes to enhance efficiency .

Chemical Reactions Analysis

1-(5-Ethyl-2-(trifluoromethoxy)phenyl)propan-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The trifluoromethoxy group can participate in substitution reactions, leading to the formation of various derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(5-Ethyl-2-(trifluoromethoxy)phenyl)propan-2-one has diverse applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules.

Biology: The compound’s unique chemical properties make it useful in studying biological pathways and interactions.

Medicine: It serves as a precursor for the development of pharmaceuticals, particularly those involving fluorinated compounds.

Industry: The compound is utilized in the production of agrochemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(5-Ethyl-2-(trifluoromethoxy)phenyl)propan-2-one involves its interaction with molecular targets through its trifluoromethoxy group. This group can enhance the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and enzymes. The compound may also participate in electron transfer processes, influencing various biochemical pathways .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table compares key properties of 1-(5-Ethyl-2-(trifluoromethoxy)phenyl)propan-2-one with structurally related propanone derivatives:

Key Observations:

- Electron Effects: The trifluoromethoxy group (-OCF₃) is strongly electron-withdrawing, while ethyl (-C₂H₅) is mildly electron-donating.

- Lipophilicity : The ethyl group enhances lipophilicity compared to compounds with only halogenated substituents (e.g., 1-(2,5-Bis(trifluoromethoxy)phenyl)propan-2-one), which may improve solubility in organic solvents.

- Boiling Points : The bis(trifluoromethoxy) analog has a higher predicted boiling point (228.1°C) due to increased molecular weight and polarity.

Computational and Analytical Insights

- Spectroscopy: Mass spectrometry (MS) data, as reported for 1-(3-aminophenyl)ethanone derivatives , could aid in characterizing fragmentation patterns of the target compound.

Biological Activity

1-(5-Ethyl-2-(trifluoromethoxy)phenyl)propan-2-one, also known by its CAS number 1804185-21-4, is an organic compound with the molecular formula C12H13F3O. This compound is characterized by a ketone functional group attached to a phenyl ring that is substituted with an ethyl group and a trifluoromethoxy group. The unique structural features of this compound suggest potential biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

The trifluoromethoxy group enhances the lipophilicity of the compound, which can significantly affect its interaction with biological membranes and proteins. This property is crucial for evaluating its pharmacokinetics and pharmacodynamics in biological systems.

| Property | Value |

|---|---|

| Molecular Formula | C12H13F3O |

| Molecular Weight | 230.23 g/mol |

| Purity | ≥ 98% |

Research indicates that the trifluoromethoxy substituent may enhance binding affinity to various biological targets due to increased hydrophobic interactions. This characteristic allows the compound to penetrate cell membranes more effectively, which is essential for its potential therapeutic applications.

Biological Activity

This compound has been studied for its activity against several biological targets:

- Inhibition of Enzymes : Preliminary studies suggest that this compound may exhibit inhibitory effects on certain enzymes involved in metabolic pathways. For instance, compounds with similar structures have shown significant inhibition of 5-hydroxytryptamine (5-HT) uptake, indicating potential use in treating mood disorders .

- Anticancer Potential : The compound's structural similarities to other known anticancer agents suggest it may possess cytotoxic properties against cancer cell lines. In vitro studies have indicated that related compounds can induce apoptosis in tumor cells .

- Binding Affinity Studies : Fragment-based screening has been employed to evaluate the binding affinity of this compound against specific protein targets, yielding promising results that warrant further investigation .

Case Studies

Several case studies have highlighted the biological activity of structurally related compounds:

- Study on Trifluoromethyl Compounds : A review of FDA-approved drugs containing trifluoromethyl groups indicated that such modifications can significantly enhance drug potency and selectivity . For example, compounds with similar substitutions have been shown to improve interactions with serotonin receptors.

- Antitumor Activity : In xenograft mouse models, related compounds demonstrated metabolic stability and significant anti-tumor activity, suggesting a potential pathway for therapeutic development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.